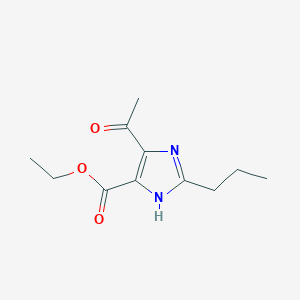

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

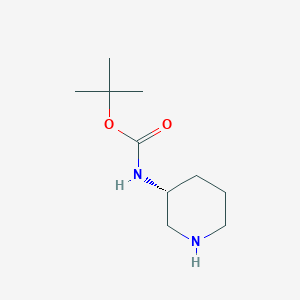

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a compound involved in the synthesis of various pharmaceuticals, including Olmesartan medoxomil, an antihypertensive drug. Its synthesis and characterization involve multiple steps and processes, highlighting its importance in medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate involves multiple steps, including condensation, microwave irradiation, oxidation, esterification, and the Grignard reaction. A notable method includes starting from butanoic acid and o-phenylenediamine, yielding a 32.2% overall yield of the target product (Shen Zheng-rong, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate and its derivatives has been extensively studied through X-ray diffraction techniques. These studies reveal hydrogen-bonded supramolecular structures in one, two, and three dimensions, demonstrating the compound's complex and versatile molecular geometry (M. Costa et al., 2007).

Chemical Reactions and Properties

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, leading to the formation of different impurities and derivatives during its synthesis process. Identification and characterization of these substances are crucial for understanding the compound's chemical behavior and for optimizing the synthesis process for pharmaceutical applications (G. Venkannaa et al., 2015).

Applications De Recherche Scientifique

Synthesis of Key Intermediates

- Process-Related Impurities Identification : During the synthesis of a derivative closely related to ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, which is a key intermediate of Olmesartan medoxomil (an antihypertensive drug), several impurities and analogs were observed and characterized. This research highlights the complexity of synthesizing such intermediates and the need for thorough identification and understanding of potential impurities in drug synthesis processes (Venkannaa et al., 2015).

Chemical Transformations and Properties

- Hydrolysis and Crystallization : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to crystallization as a dihydrate, demonstrating the structural transformations that such compounds can undergo and their potential for forming stable crystal structures with distinct properties (Hai-qiang Wu et al., 2005).

Applications in Medicinal Chemistry

- Angiotensin II Receptor Antagonists : A series of imidazole-5-carboxylic acids, with structural similarities to ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, were prepared and evaluated for their antagonistic activities towards the angiotensin II receptor. These studies contribute to the development of nonpeptide angiotensin II receptor antagonists, showcasing the potential of such compounds in medicinal chemistry (Yanagisawa et al., 1996).

Green Chemistry and Synthesis

- Microwave-assisted Green Synthesis : The microwave-assisted synthesis of new imidazo[2,1-b]thiazole derivatives, starting from compounds including ethyl 2-amino-4-methylthiazole-5-carboxylate, exemplifies the application of green chemistry principles. This approach offers efficient, inexpensive, and environmentally friendly methods for synthesizing complex heterocyclic compounds, demonstrating the versatility of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate and related compounds in contributing to sustainable chemical synthesis practices (Vekariya et al., 2017).

Safety And Hazards

When handling ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSJLSTXDBKLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)